molecular formula C16H23N3O2S B8414140 3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulphonamide

3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulphonamide

Cat. No. B8414140
M. Wt: 321.4 g/mol
InChI Key: CJTDQTJKWVZIAZ-UHFFFAOYSA-N
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Patent
US04997841

Procedure details

A mixture of the product of stage (i) (0.8 g) in ethanolic hydrogen chloride (80 ml) was hydrogenated over pre-reduced 10% palladium on carbon (50% paste with water, 0.8 g) until uptake ceased. The catalyst was filtered off, washed with hot ethanol (50 ml) and the filtrate evaporated in vacuo to give crude material (0.15 g). The catalyst residues were then warmed (70°) with 2N hydrochloric acid (200 ml), filtered and the filtrate evaporated to dryness in vacuo (azeotroped with toluene). The residue was combined with the crude product obtained above and purified by flash chromatography (silica 9385, 100 g) eluting with CH2Cl2 /EtOH/NH3 (50:8:1) to give the title compound as a solid (0.2 g) m.p. >95° (foams),
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][CH:5]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[C:14](/[CH:17]=[CH:18]/[S:19]([NH2:22])(=[O:21])=[O:20])[CH:15]=3)[NH:10][CH:9]=2)[CH2:4][CH2:3]1>Cl.[Pd]>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([C:8]2[C:16]3[C:11](=[CH:12][CH:13]=[C:14]([CH2:17][CH2:18][S:19]([NH2:22])(=[O:20])=[O:21])[CH:15]=3)[NH:10][CH:9]=2)[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
CN1CCC(CC1)C1=CNC2=CC=C(C=C12)/C=C/S(=O)(=O)N
Name
Quantity
80 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
WASH
Type
WASH
Details
washed with hot ethanol (50 ml)
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give crude material (0.15 g)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness in vacuo (azeotroped with toluene)
CUSTOM
Type
CUSTOM
Details
obtained above and
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (silica 9385, 100 g)
WASH
Type
WASH
Details
eluting with CH2Cl2 /EtOH/NH3 (50:8:1)

Outcomes

Product
Name
Type
product
Smiles
CN1CCC(CC1)C1=CNC2=CC=C(C=C12)CCS(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g
YIELD: CALCULATEDPERCENTYIELD 24.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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